molecular formula C10H11BrO B6228889 (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 789490-64-8

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B6228889
CAS No.: 789490-64-8
M. Wt: 227.1
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Description

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective hydroxylation. One common method includes:

    Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7th position.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a reagent like osmium tetroxide (OsO4) or a similar oxidizing agent to introduce the hydroxyl group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, often optimized for yield and purity. These processes typically employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one

    Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol

    Substitution: 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Scientific Research Applications

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

789490-64-8

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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